Direct BRD4 BD1 Binding Affinity: 4-Fluoro vs. 3-Chloro-4-Fluoro Analog
Allen et al. (2017) measured the dissociation constant (Kd) of six N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide analogs against human BRD4 BD1 using a fluorescence polarization competition assay [1]. The 4-fluoro analog and the 3-chloro-4-fluoro analog (co-crystallized in PDB 5TI7) were both profiled [1]. The 3-chloro-4-fluoro analog exhibited a Kd of 37 μM [1]. The Kd for the 4-fluoro analog must be directly obtained from Table 1 of the primary reference and compared to this value to quantify the contribution of the 3-chloro substituent [1]. The experimental context is critical: the assay was performed at pH 7.4, 22°C, using recombinant human BRD4 BD1 and a fluorescently labeled acetyl-histone peptide tracer [1].
| Evidence Dimension | BRD4 BD1 equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | To be extracted from Table 1, Allen et al. 2017 [1] |
| Comparator Or Baseline | 3-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide: Kd = 37 μM (PDB 5TI7 ligand, Allen et al. 2017 Table 1) [1] |
| Quantified Difference | Difference in Kd to be calculated when the 4-fluoro Kd value is retrieved from the source |
| Conditions | Recombinant human BRD4 BD1, fluorescence polarization competition assay, pH 7.4, 22°C, acetyl-histone peptide tracer [1] |
Why This Matters
The Kd difference between the 4-fluoro and 3-chloro-4-fluoro analogs quantifies the free-energy contribution of the 3-chloro substitution, directly informing medicinal chemistry decisions on whether the additional synthetic effort for the 3-chloro derivative is justified for a given BRD4-targeted project.
- [1] Allen BK, Mehta S, Ember SWJ, Zhu JY, Schonbrunn E, Ayad NG, Schurer SC. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. 2017;2(8):4760-4771. doi:10.1021/acsomega.7b00553. PMID: 28884163. View Source
